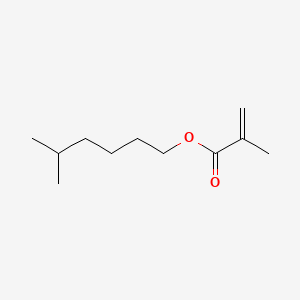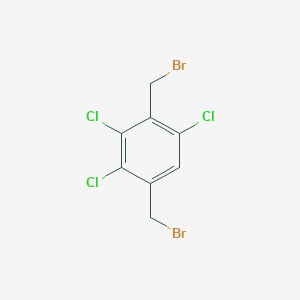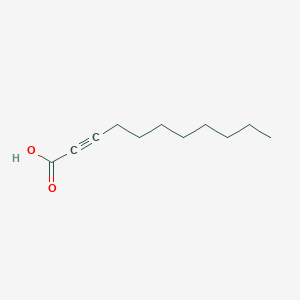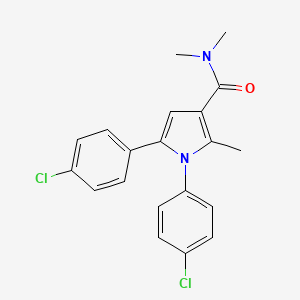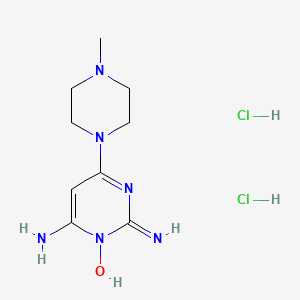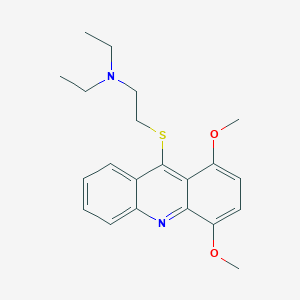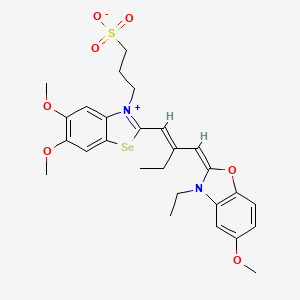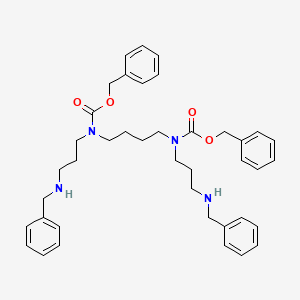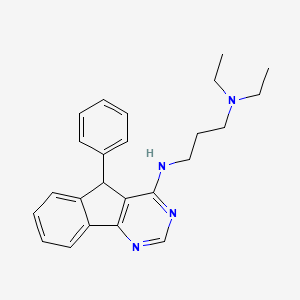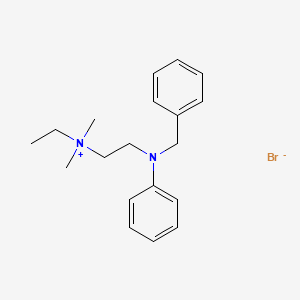
(2-N-Benzylanilinoethyl)ethyldimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-N-Benzylanilinoethyl)ethyldimethylammonium bromide is a chemical compound with the molecular formula C19H27N2Br It is known for its unique structure, which includes a benzylanilino group attached to an ethyldimethylammonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-N-Benzylanilinoethyl)ethyldimethylammonium bromide typically involves the reaction of benzylaniline with ethyldimethylamine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as a Lewis acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-N-Benzylanilinoethyl)ethyldimethylammonium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
(2-N-Benzylanilinoethyl)ethyldimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-N-Benzylanilinoethyl)ethyldimethylammonium bromide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
(2-N-Benzylanilinoethyl)trimethylammonium bromide: Similar structure but with a trimethylammonium group instead of an ethyldimethylammonium group.
(2-N-Benzylanilinoethyl)diethylammonium bromide: Similar structure but with a diethylammonium group instead of an ethyldimethylammonium group.
Uniqueness
(2-N-Benzylanilinoethyl)ethyldimethylammonium bromide is unique due to its specific combination of benzylanilino and ethyldimethylammonium groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
13928-80-8 |
|---|---|
Molecular Formula |
C19H27BrN2 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
2-(N-benzylanilino)ethyl-ethyl-dimethylazanium;bromide |
InChI |
InChI=1S/C19H27N2.BrH/c1-4-21(2,3)16-15-20(19-13-9-6-10-14-19)17-18-11-7-5-8-12-18;/h5-14H,4,15-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GPUJWRDVPNDUDI-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



